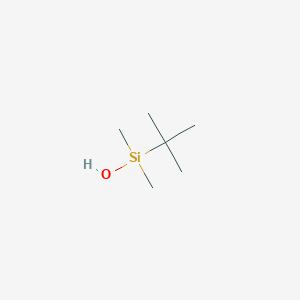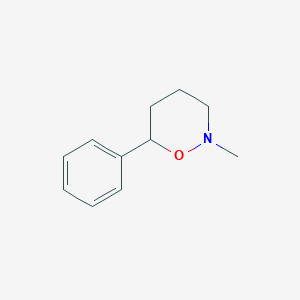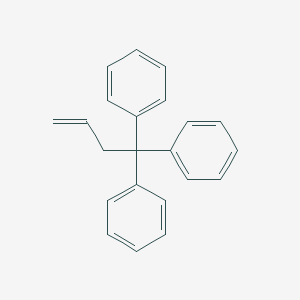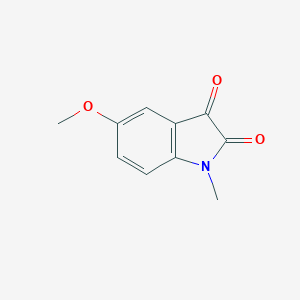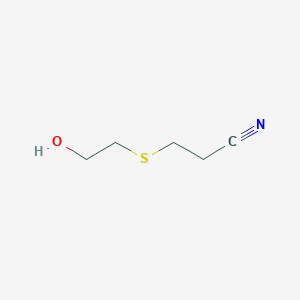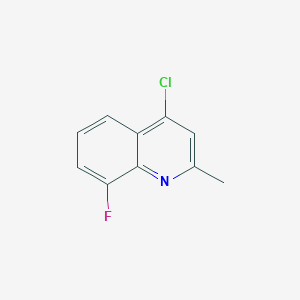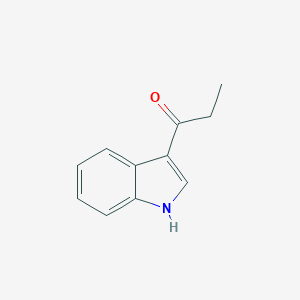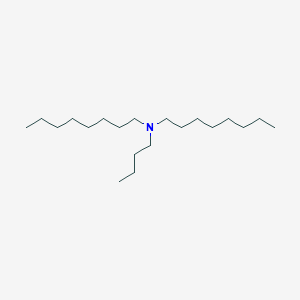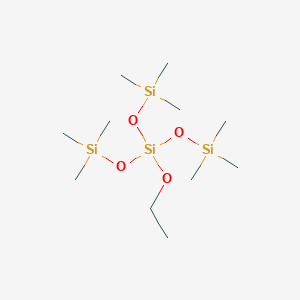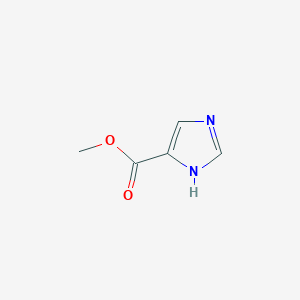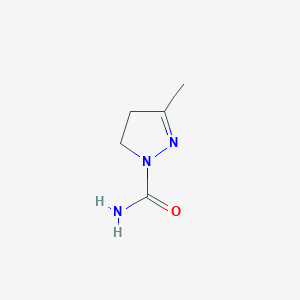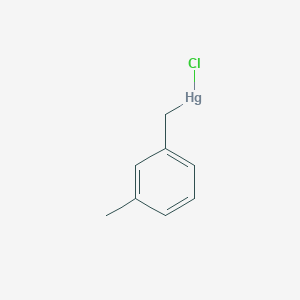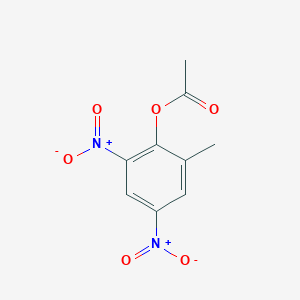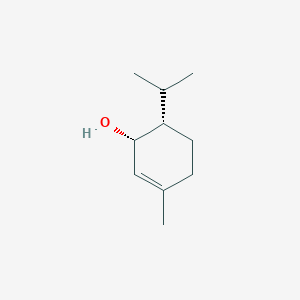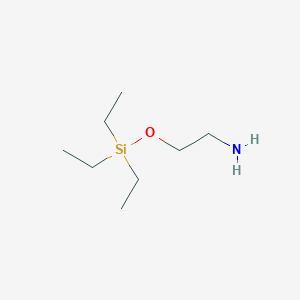
Ethanamine, 2-((triethylsilyl)oxy)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of ethylamine and is synthesized using a specific method. In We will also discuss its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mechanism Of Action
The mechanism of action of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in inflammation and tumor growth. It may also interact with certain receptors in the brain and nervous system, leading to its neuroprotective effects.
Biochemical And Physiological Effects
Research has shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain inflammatory markers in animal models and can potentially be used in the treatment of inflammatory conditions such as arthritis. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress. Its neuroprotective effects have been attributed to its ability to reduce inflammation and protect against neuronal damage.
Advantages And Limitations For Lab Experiments
The advantages of using Ethanamine, 2-((triethylsilyl)oxy)-(9CI) in lab experiments include its potential applications in the field of medicine and its ability to inhibit specific enzymes involved in inflammation and tumor growth. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Additionally, its effects may vary depending on the dosage and administration method, and caution should be exercised when using it in lab experiments.
Future Directions
Future research on Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can focus on exploring its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies can investigate its mechanism of action and potential interactions with other drugs. Its anti-tumor properties can also be explored further, and its potential use in combination with other chemotherapy drugs can be investigated. Finally, its effects on specific biochemical and physiological processes can be further explored to fully understand its potential applications in the field of medicine.
In conclusion, Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is a chemical compound that has potential applications in the field of medicine. Its synthesis method involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base. It exhibits anti-inflammatory and anti-tumor properties and can potentially be used in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Its advantages and limitations for lab experiments should be considered when using it in research. Future research can focus on exploring its potential applications in the field of medicine and understanding its mechanism of action.
Synthesis Methods
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) is synthesized using a specific method that involves the reaction of ethylamine with triethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Ethanamine, 2-((triethylsilyl)oxy)-(9CI) as a byproduct. This method has been widely used in the synthesis of various chemical compounds.
Scientific Research Applications
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) has potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that Ethanamine, 2-((triethylsilyl)oxy)-(9CI) can inhibit the growth of certain cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
18419-91-5 |
|---|---|
Product Name |
Ethanamine, 2-((triethylsilyl)oxy)-(9CI) |
Molecular Formula |
C8H21NOSi |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3 |
InChI Key |
QWJDPMAYVKTBPI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCN |
Canonical SMILES |
CC[Si](CC)(CC)OCCN |
Other CAS RN |
18419-91-5 |
synonyms |
2-[(Triethylsilyl)oxy]ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



